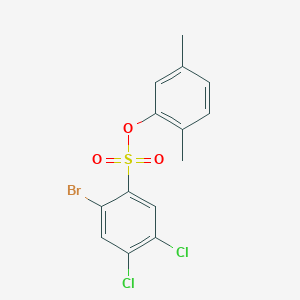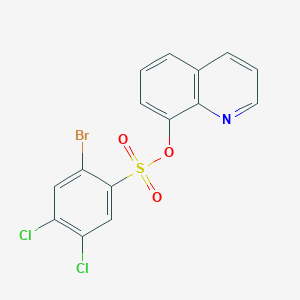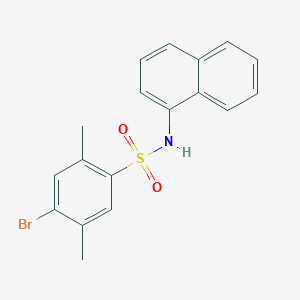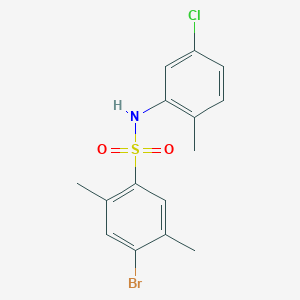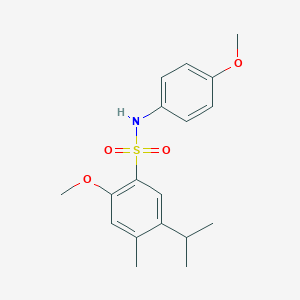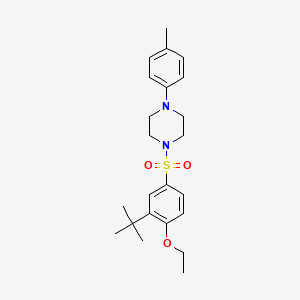
N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide, commonly known as Diclazuril, is a benzene sulfonamide derivative that is widely used in veterinary medicine as an antiprotozoal drug. Diclazuril has been found to be effective against coccidiosis, a parasitic disease that affects a wide range of domestic animals, including chickens, turkeys, and rabbits.
作用机制
Diclazuril acts by inhibiting the mitochondrial ATP synthesis in the protozoan parasites, leading to the disruption of their energy metabolism and eventual death. The drug targets the cytochrome bc1 complex in the electron transport chain of the parasites, which is essential for the generation of ATP. Diclazuril also interferes with the calcium metabolism of the parasites, which is necessary for their replication and survival.
Biochemical and Physiological Effects:
Diclazuril has been found to have minimal toxicity and side effects in animals, even at high doses. The drug is rapidly absorbed and distributed in the body, with a half-life of around 10-12 hours. Diclazuril is metabolized in the liver and excreted in the urine and feces. The drug does not accumulate in the body, and there is no evidence of tissue damage or organ toxicity.
实验室实验的优点和局限性
Diclazuril is a highly effective and safe drug for the prevention and treatment of coccidiosis in animals. The drug is easy to administer, with a wide safety margin and minimal side effects. Diclazuril is also relatively inexpensive and readily available. However, there are some limitations to the use of Diclazuril in laboratory experiments. The drug may interfere with other metabolic pathways in the animals, leading to confounding effects. Moreover, the drug may not be effective against all species of coccidia, and there may be variations in the susceptibility of different strains of parasites.
未来方向
There are several future directions for the research on Diclazuril. One area of interest is the development of new formulations and delivery systems for the drug, such as nanoparticles and liposomes, which may enhance its efficacy and bioavailability. Another area of research is the investigation of the potential use of Diclazuril in other parasitic diseases, such as cryptosporidiosis and toxoplasmosis. Moreover, there is a need for further studies on the mechanism of action of Diclazuril, including the identification of its molecular targets and the elucidation of its mode of action. Finally, there is a need for more comprehensive studies on the safety and toxicity of Diclazuril, especially in the context of long-term exposure and environmental impact.
合成方法
Diclazuril is synthesized by the reaction of 3,4-dichloroaniline with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from a suitable solvent such as acetonitrile or ethyl acetate. The yield of the reaction is typically around 70-80%, and the purity of the product is confirmed by analytical techniques such as NMR and HPLC.
科学研究应用
Diclazuril has been extensively studied for its antiprotozoal activity against various species of coccidia, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. The drug has been found to be highly effective in preventing and treating coccidiosis in chickens, turkeys, and rabbits, with minimal side effects. Diclazuril is also being investigated for its potential use in other parasitic diseases, such as cryptosporidiosis and toxoplasmosis.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO4S/c1-4-23-15-10-17(16(24-5-2)8-11(15)3)25(21,22)20-12-6-7-13(18)14(19)9-12/h6-10,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXXXCYBHKZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

